molecular formula C14H11ClF3N B8152990 C-(5-Chloro-3'-(trifluoromethyl)biphenyl-3-yl)-methylamine

C-(5-Chloro-3'-(trifluoromethyl)biphenyl-3-yl)-methylamine

Cat. No.: B8152990
M. Wt: 285.69 g/mol
InChI Key: MJUICEWKBYFITD-UHFFFAOYSA-N
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Description

C-(5-Chloro-3’-(trifluoromethyl)biphenyl-3-yl)-methylamine is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a chloro and trifluoromethyl group on the biphenyl structure, along with a methylamine group. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C-(5-Chloro-3’-(trifluoromethyl)biphenyl-3-yl)-methylamine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Biphenyl Formation: The initial step involves the formation of the biphenyl core through a Suzuki-Miyaura coupling reaction between a halogenated benzene derivative and a boronic acid derivative.

    Introduction of Functional Groups: The chloro and trifluoromethyl groups are introduced through electrophilic aromatic substitution reactions. Chlorination can be achieved using chlorine gas or other chlorinating agents, while trifluoromethylation can be performed using reagents such as trifluoromethyl iodide.

    Amination: The final step involves the introduction of the methylamine group through a nucleophilic substitution reaction. This can be achieved by reacting the intermediate compound with methylamine under appropriate conditions.

Industrial Production Methods

In an industrial setting, the production of C-(5-Chloro-3’-(trifluoromethyl)biphenyl-3-yl)-methylamine may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

C-(5-Chloro-3’-(trifluoromethyl)biphenyl-3-yl)-methylamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide are commonly used oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are typical reducing methods.

    Substitution: Halogenating agents, nucleophiles, and electrophiles are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

C-(5-Chloro-3’-(trifluoromethyl)biphenyl-3-yl)-methylamine has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs or as a pharmacophore in medicinal chemistry.

    Industry: It is used in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of C-(5-Chloro-3’-(trifluoromethyl)biphenyl-3-yl)-methylamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, leading to modulation of their activity. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    C-(5-Chloro-3’-(trifluoromethyl)biphenyl-3-yl)-amine: Similar structure but lacks the methyl group.

    C-(5-Chloro-3’-(trifluoromethyl)biphenyl-3-yl)-ethylamine: Similar structure with an ethyl group instead of a methyl group.

    C-(5-Chloro-3’-(trifluoromethyl)biphenyl-3-yl)-propylamine: Similar structure with a propyl group instead of a methyl group.

Uniqueness

C-(5-Chloro-3’-(trifluoromethyl)biphenyl-3-yl)-methylamine is unique due to the specific combination of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

IUPAC Name

[3-chloro-5-[3-(trifluoromethyl)phenyl]phenyl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClF3N/c15-13-5-9(8-19)4-11(7-13)10-2-1-3-12(6-10)14(16,17)18/h1-7H,8,19H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJUICEWKBYFITD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=CC(=C2)CN)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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